molecular formula C13H14B2N2O5 B1519934 1,3-Bis(3-boronophenyl)urea CAS No. 957060-87-6

1,3-Bis(3-boronophenyl)urea

Cat. No.: B1519934
CAS No.: 957060-87-6
M. Wt: 299.9 g/mol
InChI Key: UQUQNYFFKZOTSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(3-boronophenyl)urea is an organic compound characterized by its unique structure, which includes two boronic acid groups attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Bis(3-boronophenyl)urea can be synthesized through several synthetic routes. One common method involves the reaction of 3-boronophenylamine with urea under specific conditions, such as heating in the presence of a catalyst. The reaction typically requires a solvent, such as dimethylformamide (DMF), and may be conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. These methods ensure the efficient and consistent production of the compound, meeting the demands of various industries.

Chemical Reactions Analysis

1,3-Bis(3-boronophenyl)urea undergoes several types of chemical reactions, including:

  • Oxidation: The boronic acid groups can be oxidized to form boronic acids or borates.

  • Reduction: Reduction reactions can convert the boronic acid groups to boronic esters or borohydrides.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the boronic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents, are employed in substitution reactions.

Major Products Formed:

  • Oxidation: Boronic acids, borates.

  • Reduction: Boronic esters, borohydrides.

  • Substitution: Amine-substituted boronic acids, alcohol-substituted boronic acids.

Scientific Research Applications

1,3-Bis(3-boronophenyl)urea has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of complex boronic acid derivatives, which are valuable in organic synthesis and medicinal chemistry.

  • Biology: The compound is employed in the study of boron-containing biomolecules and their interactions with biological systems.

  • Industry: this compound is used in the production of materials with unique properties, such as boron-doped polymers and coatings.

Mechanism of Action

The mechanism by which 1,3-Bis(3-boronophenyl)urea exerts its effects involves its interaction with molecular targets and pathways. The boronic acid groups can form reversible covalent bonds with diols and other nucleophiles, which allows the compound to modulate biological processes and chemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used, such as in drug design or material science.

Comparison with Similar Compounds

  • Boronic acids (e.g., phenylboronic acid)

  • Urea derivatives (e.g., phenylurea)

  • Boronic esters (e.g., phenylboronic acid esters)

  • Borohydrides (e.g., sodium borohydride)

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

1,3-Bis(3-boronophenyl)urea (BBPU) is a boron-containing compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews the biological activity of BBPU, focusing on its mechanisms of action, efficacy against various cell lines, and its role as a urease inhibitor.

BBPU has the molecular formula C13H14B2N2O5 and a molecular weight of 299.88 g/mol. It features two boron-containing phenyl groups attached to a urea moiety, which contributes to its unique chemical reactivity and biological properties.

The biological activity of BBPU primarily stems from its ability to interact with specific molecular targets within cells. The boron atoms in BBPU can form reversible covalent bonds with diol-containing biomolecules, facilitating various biochemical interactions. This property is particularly useful in enzyme inhibition and cellular signaling pathways.

Anticancer Activity

BBPU has shown significant antiproliferative effects against several cancer cell lines:

  • Cell Lines Tested :
    • Human colon cancer (HCT116)
    • Breast cancer (MCF-7)
    • Glioblastoma (U87 MG)
    • Adenocarcinoma (A549)

In vitro studies revealed that BBPU exhibits potent antiproliferative activity, with IC50 values ranging from 0.3 to 0.45 μM in some cases, comparable to established chemotherapeutic agents .

Urease Inhibition

BBPU has also been identified as a potent inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Urease inhibitors are of interest due to their potential applications in treating infections caused by urease-producing bacteria.

  • Inhibition Studies : In a screening of various compounds for urease inhibition, BBPU demonstrated significant activity, leading to increased pH levels in bacterial assays without promoting bacterial growth, indicating its selective inhibitory effect .

Data Table: Biological Activity Summary

Activity Cell Line IC50 (μM) Mechanism
AntiproliferativeHCT1160.3-0.45Cell cycle arrest and apoptosis induction
AntiproliferativeMCF-70.4-0.5Inhibition of PI3K/mTOR pathways
AntiproliferativeU87 MG0.35Induction of oxidative stress
Urease InhibitionN/AN/ACompetitive inhibition of urease activity

Case Studies

  • Study on Anticancer Properties : A study published in MDPI assessed the antiproliferative effects of BBPU on various cancer cell lines. The results indicated that compounds similar to BBPU could inhibit tumor growth significantly while maintaining low toxicity profiles .
  • Urease Inhibition Research : Research conducted on the inhibitory effects of BBPU on urease demonstrated that it effectively reduced urease activity in vitro, suggesting potential therapeutic applications against urinary tract infections caused by urease-producing pathogens .

Properties

IUPAC Name

[3-[(3-boronophenyl)carbamoylamino]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14B2N2O5/c18-13(16-11-5-1-3-9(7-11)14(19)20)17-12-6-2-4-10(8-12)15(21)22/h1-8,19-22H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUQNYFFKZOTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)NC2=CC=CC(=C2)B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14B2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657081
Record name [Carbonylbis(azanediyl-3,1-phenylene)]diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957060-87-6
Record name [Carbonylbis(azanediyl-3,1-phenylene)]diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-Bis(3-boronophenyl)urea
Reactant of Route 2
Reactant of Route 2
1,3-Bis(3-boronophenyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,3-Bis(3-boronophenyl)urea
Reactant of Route 4
Reactant of Route 4
1,3-Bis(3-boronophenyl)urea
Reactant of Route 5
Reactant of Route 5
1,3-Bis(3-boronophenyl)urea
Reactant of Route 6
Reactant of Route 6
1,3-Bis(3-boronophenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.